Cas no 55824-13-0 (5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol)
![5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol structure](https://www.kuujia.com/scimg/cas/55824-13-0x500.png)
5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol Chemical and Physical Properties
Names and Identifiers
-
- 5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
- 5-heptyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
-
- Inchi: 1S/C23H34O2/c1-5-6-7-8-9-10-18-14-21(24)23(22(25)15-18)20-13-17(4)11-12-19(20)16(2)3/h13-15,19-20,24-25H,2,5-12H2,1,3-4H3/t19-,20+/m0/s1
- InChI Key: GGHRHCGOMWNLCE-VQTJNVASSA-N
- SMILES: OC1C=C(C=C(C=1[C@@H]1C=C(C)CC[C@H]1C(=C)C)O)CCCCCCC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 8
- Complexity: 441
- Topological Polar Surface Area: 40.5
- XLogP3: 7.6
5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01LJA5-5mg |
5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol |
55824-13-0 | ≥95% | 5mg |
$567.00 | 2024-04-29 | |
1PlusChem | 1P01LJA5-1mg |
5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol |
55824-13-0 | ≥95% | 1mg |
$166.00 | 2024-04-29 |
5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol Related Literature
-
Nan Song,Yuanyuan Li,Li Chen,Xiuli Hu,Zhigang Xie J. Mater. Chem. B 2019 7 3976
-
2. Visible light mediated BODIPY/Azo/cyclodextrin based supramolecular polymer assemblies in different water content solutionsHang Li,Liang-Liang Zhou,Jia-Yi Chen,Xing-Yu Li,Gui-Chao Kuang Polym. Chem. 2020 11 5431
-
Hanan M. Abd Almaksoud,Seham S. El-Hawary,Mohamed A. M. Atia,Ahmed M. Sayed,Mahmoud El-Daly,Amr Abdallah Kamel,Hanan Elimam,Usama Ramadan Abdelmohsen,Fatema R. Saber Food Funct. 2022 13 7813
-
Bao Xie,Lunxiang Yin,Junmei Fan,Chang Liu,Yanqin Li J. Mater. Chem. C 2022 10 3248
-
Cooper S. Jamieson,Joshua Misa,Yi Tang,John M. Billingsley Chem. Soc. Rev. 2021 50 6950
Additional information on 5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Research Briefing on 5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol (CAS: 55824-13-0)
Recent advancements in the field of chemical biology and medicinal chemistry have brought attention to the compound 5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol (CAS: 55824-13-0). This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following briefing synthesizes the latest research findings, methodologies, and implications associated with this molecule.
The compound, a derivative of benzenediol, incorporates a heptyl side chain and a cyclohexenyl moiety, which contribute to its bioactivity. Recent studies have focused on its synthesis, structural elucidation, and pharmacological properties. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm its molecular structure and purity. These efforts are critical for ensuring reproducibility in subsequent biological evaluations.
In vitro and in vivo studies have demonstrated that 5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol exhibits significant anti-inflammatory and antioxidant activities. Mechanistic studies suggest that these effects are mediated through the modulation of key signaling pathways, such as NF-κB and Nrf2. These findings position the compound as a potential candidate for the development of novel therapeutics targeting inflammatory and oxidative stress-related disorders.
Further investigations have explored the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data indicate favorable bioavailability and metabolic stability, which are essential for its progression into preclinical development. However, challenges such as optimizing its solubility and minimizing off-target effects remain areas of active research.
The synthesis of 5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol has also seen innovations, with recent reports highlighting greener and more efficient synthetic routes. These advancements not only improve yield and scalability but also align with the growing emphasis on sustainable chemistry practices in drug discovery.
In conclusion, the compound 5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol (CAS: 55824-13-0) represents a promising scaffold in medicinal chemistry. Its multifaceted bioactivity, coupled with ongoing research to address its limitations, underscores its potential as a therapeutic agent. Future studies should focus on elucidating its structure-activity relationships and exploring its efficacy in disease models to pave the way for clinical translation.
55824-13-0 (5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol) Related Products
- 1361737-68-9(4-Cyano-3-iodo-2-(trifluoromethoxy)pyridine)
- 1798700-49-8(2,3-difluoro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide)
- 143769-07-7(2,2-dimethyl-N-2-pyrazinyl-Propanamide)
- 1823801-54-2(Tert-butyl 3-(6-methylpyridin-2-yl)piperazine-1-carboxylate)
- 2171986-58-4(9H-fluoren-9-ylmethyl N-(2-methylpropyl)-N-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)propylcarbamate)
- 104082-15-7(N-{5-(2-Chloroacetyl)thiophen-2-ylmethyl}acetamide)
- 2877640-71-4(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine)
- 28225-17-4(N4-p-Anisoylcytidine)
- 2142960-72-1(4-(2-ethyl-4-methyl-1H-imidazol-1-yl)benzaldehyde)
- 1387165-53-8(2-Chloro-4-cyanophenyl 5,6-dichloropyridine-3-sulfonate)



